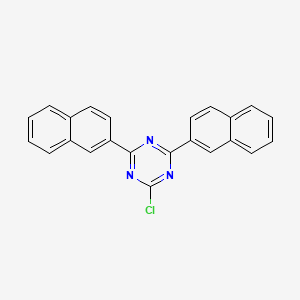

2-Chloro-4,6-di(naphthalen-2-yl)-1,3,5-triazine

Beschreibung

BenchChem offers high-quality 2-Chloro-4,6-di(naphthalen-2-yl)-1,3,5-triazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-4,6-di(naphthalen-2-yl)-1,3,5-triazine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-chloro-4,6-dinaphthalen-2-yl-1,3,5-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H14ClN3/c24-23-26-21(19-11-9-15-5-1-3-7-17(15)13-19)25-22(27-23)20-12-10-16-6-2-4-8-18(16)14-20/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNJJVLLNTJDXEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=NC(=NC(=N3)Cl)C4=CC5=CC=CC=C5C=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20731662 | |

| Record name | 2-Chloro-4,6-di(naphthalen-2-yl)-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20731662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1247124-77-1 | |

| Record name | 2-Chloro-4,6-di(naphthalen-2-yl)-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20731662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Chloro-4,6-di(naphthalen-2-yl)-1,3,5-triazine

This guide provides a comprehensive overview of the synthetic pathways leading to 2-Chloro-4,6-di(naphthalen-2-yl)-1,3,5-triazine, a key intermediate in the development of advanced materials. With a molecular formula of C₂₃H₁₄ClN₃ and CAS Number 1247124-77-1, this compound is particularly noted for its application in Organic Light Emitting Diode (OLED) technology.[1] The strategic incorporation of naphthalene moieties onto the 1,3,5-triazine core imparts desirable electronic and photophysical properties, while the remaining chlorine atom serves as a reactive handle for further molecular elaboration.

The synthesis of asymmetrically substituted triazines requires a controlled, stepwise approach. The foundational challenge lies in the sequential and selective substitution of the chlorine atoms on the starting material, cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The reactivity of the chlorine atoms decreases with each substitution, a principle that is exploited to control the reaction outcome.[2][3] This document will explore the two most prominent and industrially relevant C-C bond-forming strategies for this synthesis: the Friedel-Crafts reaction and the Palladium-catalyzed Suzuki-Miyaura cross-coupling.

Methodology I: Friedel-Crafts Alkylation Pathway

The Friedel-Crafts reaction is a classic and direct method for forming carbon-carbon bonds between an aromatic ring and an electrophile.[4][5] In this context, the electron-deficient triazine ring, activated by a catalyst, acts as the electrophile, which is attacked by the electron-rich naphthalene.

Principle and Mechanistic Rationale

The reaction proceeds via an electrophilic aromatic substitution mechanism. A strong Lewis acid, such as aluminum chloride (AlCl₃), or a protic acid like methanesulfonic acid, coordinates with a chlorine atom on the cyanuric chloride, generating a highly electrophilic triazinyl cation or a polarized complex.[6] This electrophile is then attacked by the π-electrons of naphthalene. A subsequent deprotonation step restores the aromaticity of the naphthalene ring, resulting in the formation of a C-C bond.

Causality Behind Experimental Choices:

-

Catalyst Selection: The choice of catalyst is critical. While AlCl₃ is a powerful and traditional choice, methanesulfonic acid has gained traction as it can improve reaction efficiency and favor specific positional orientations.[6][7]

-

Stoichiometry Control: Precise control over the stoichiometry (approximately 2 equivalents of naphthalene per equivalent of cyanuric chloride) is essential to favor the di-substituted product and minimize the formation of mono- and tri-substituted byproducts.

-

Temperature Management: The reaction is typically initiated at a low temperature to control the initial exothermic reaction and then gradually warmed to drive the reaction to completion. This helps in managing the selectivity, as the reactivity of the triazine's chlorine atoms is temperature-dependent.

Visualizing the Friedel-Crafts Workflow

Experimental Protocol: Friedel-Crafts Synthesis

-

Reactor Setup: A multi-neck round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. The system is flame-dried and maintained under an inert nitrogen atmosphere.

-

Reagent Charging: Charge the flask with an inert solvent (e.g., nitrobenzene or dichloroethane) and the Lewis acid catalyst (e.g., anhydrous AlCl₃, 2.2 equivalents). Cool the mixture to 0-5°C using an ice-salt bath.

-

Reactant Addition: Dissolve cyanuric chloride (1.0 equivalent) and naphthalene (2.0 equivalents) in a separate portion of the inert solvent. Add this solution dropwise to the cooled catalyst slurry over 1-2 hours, ensuring the internal temperature does not exceed 10°C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, carefully quench the reaction by pouring the mixture over crushed ice and concentrated hydrochloric acid. This hydrolyzes the catalyst and precipitates the crude product.

-

Purification: Filter the resulting solid, wash thoroughly with water to remove inorganic salts, and then with a cold non-polar solvent like hexane to remove unreacted naphthalene. The crude product can be further purified by recrystallization from a suitable solvent (e.g., toluene or chlorobenzene) or by column chromatography on silica gel.

Methodology II: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a versatile and highly efficient method for constructing C-C bonds, particularly biaryl systems.[8] Its mild reaction conditions, tolerance of a wide range of functional groups, and high yields make it an attractive alternative to the harsher Friedel-Crafts conditions.[9]

Principle and Mechanistic Rationale

This reaction involves the coupling of an organoboron compound (naphthalene-2-boronic acid) with an organohalide (cyanuric chloride) using a palladium(0) catalyst. The catalytic cycle consists of three key steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-chlorine bond of the triazine ring to form a Pd(II) complex.

-

Transmetalation: The naphthyl group is transferred from the boronic acid (activated by a base) to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic moieties on the palladium complex are eliminated to form the C-C bond of the final product, regenerating the Pd(0) catalyst.

Causality Behind Experimental Choices:

-

Catalyst System: A palladium source (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a phosphine ligand are typically required. The choice of ligand can significantly impact reaction efficiency.[10]

-

Base: A base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) is essential for activating the boronic acid in the transmetalation step.[10][11]

-

Solvent System: A mixture of an organic solvent (e.g., toluene, 1,4-dioxane, or DMF) and water is often used to dissolve both the organic and inorganic reagents.

-

Selectivity: The Suzuki reaction offers excellent control. By using 2.0-2.2 equivalents of naphthalene-2-boronic acid, the reaction can be selectively driven towards the di-substituted product, leaving the third chlorine atom intact for subsequent functionalization.

Visualizing the Suzuki-Miyaura Workflow

Experimental Protocol: Suzuki-Miyaura Synthesis

-

Reactor Setup: In a reaction vessel equipped with a condenser, magnetic stirrer, and nitrogen inlet, combine cyanuric chloride (1.0 equivalent), naphthalene-2-boronic acid (2.2 equivalents), the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 1-5 mol%), and the base (e.g., potassium carbonate, 3.0 equivalents).

-

Solvent Addition: Add a degassed solvent mixture, such as toluene and water (e.g., in a 4:1 ratio).

-

Reaction Execution: Heat the mixture to reflux (typically 80-110°C) under a nitrogen atmosphere. Stir vigorously for 8-16 hours.

-

Monitoring: Track the consumption of the starting material and the formation of the product by TLC or LC-MS.

-

Work-up: After cooling to room temperature, separate the organic and aqueous layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude solid is then purified by column chromatography or recrystallization to yield the pure product.

Product Characterization and Data

Regardless of the synthetic route, the final product must be rigorously characterized to confirm its identity and purity. Standard techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and HPLC.

| Property | Value | Source(s) |

| CAS Number | 1247124-77-1 | [1][12] |

| Molecular Formula | C₂₃H₁₄ClN₃ | [1][12] |

| Molecular Weight | 367.83 g/mol | [1] |

| Physical Appearance | White to Off-White Powder | [1] |

| Purity (Typical) | >97% (HPLC) | [1][12] |

| Storage Conditions | Store in a closed container at ambient temperature, away from direct sunlight. For long-term storage, an inert atmosphere at 2-8°C is recommended. | [1][12] |

Conclusion

The synthesis of 2-Chloro-4,6-di(naphthalen-2-yl)-1,3,5-triazine is a prime example of controlled aromatic substitution on a heterocyclic core. Both the Friedel-Crafts and Suzuki-Miyaura pathways offer viable routes to this important material intermediate. The Friedel-Crafts method provides a direct, powerful C-C bond formation strategy, while the Suzuki coupling offers a milder, more versatile, and often higher-yielding alternative with superior functional group tolerance. The choice of method ultimately depends on factors such as available starting materials, required scale, and tolerance for specific reaction conditions. The successful synthesis and purification of this molecule provide a valuable building block for the design and development of next-generation OLEDs and other functional organic materials.

References

- Synthesis of 6,N2-diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. RSC Publishing.

- 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. National Institutes of Health.

- Synthesis of 6,N²-diaryl-1,3,5-triazine-2,4-diamines (1–126). ResearchGate.

- Synthesis of 6,N²-diaryl-1,3,5-triazine-2,4-diamines (1–21). ResearchGate.

- Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. MDPI.

- Synthesis of 2-chloro-4,6-dimethoxy-1,3,5-triazine. PrepChem.com.

- Cyanuric chloride as a linker towards the synthesis of covalent triazine polymers: a review. Royal Society of Chemistry.

- Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine. Eureka | Patsnap.

- 2-Chloro-4,6-di(naphthalen-2-yl)-1,3,5-triazine (Stellar-2024). Sarex.

- 2-Chloro-4,6-di(naphthalen-2-yl)-1,3,5-triazine | 1247124-77-1. Sigma-Aldrich.

- 2-Chloro-4,6-di(naphthalen-2-yl)-1,3,5-triazine. Ambeed.

- Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine. Google Patents.

- Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. National Institutes of Health.

- 2-chloro-4,6-diphenyl-1,3,5-triazine synthesis. ChemicalBook.

- Recent Applications of 2,4,6-Trichloro-1,3,5-triazine and Its Derivatives in Organic Synthesis. ResearchGate.

- Synthesis, Characterisation and Biological Assessment of 2,4,6-Trisubstituted 1,3,5-Triazine Derivatives. Journal of Advanced Scientific Research.

- SYNTHESIS AND PROPERTIES OF SOME CYANURIC CHLORIDE DERIVATIVES. Defense Technical Information Center.

- 2-Chloro-4,6-dimethoxy-1,3,5-triazine(3140-73-6) 1H NMR spectrum. ChemicalBook.

- (PDF) Synthesis, structural determination and dynamic behavior of 2-chloro-4,6-bis(pyrazolylamino)-1,3,5-triazines. ResearchGate.

- Suzuki-miyaura cross-coupling reaction of dichloro-heteroaromatics: Synthesis of functionalized dinucleophilic fragments. ResearchGate.

- The preparation of covalent triazine‐based framework via Friedel‐Crafts reaction of 2,4,6‐trichloro‐1,3,5‐triazine with N , N ′‐diphenyl‐ N , N ′‐di( m ‐tolyl)benzidine for capturing and sensing to iodine. ResearchGate.

- Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions | Request PDF. ResearchGate.

- Applications of Friedel–Crafts reactions in total synthesis of natural products. National Institutes of Health.

- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.

- Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Royal Society of Chemistry.

- 2,4-Dichloro-6-phenyl-1,3,5-triazine. Benchchem.

- Friedel-Crafts Reactions. Chemistry LibreTexts.

Sources

- 1. 2-Chloro-4,6-di(naphthalen-2-yl)-1,3,5-triazine (Stellar-2024) [Under Development] | CAS 1247124-77-1 | Sarex Overseas [sarex.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Cyanuric chloride as a linker towards the synthesis of covalent triazine polymers: a review - Materials Advances (RSC Publishing) DOI:10.1039/D4MA00739E [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. tcichemicals.com [tcichemicals.com]

- 9. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. 2-chloro-4,6-diphenyl-1,3,5-triazine synthesis - chemicalbook [chemicalbook.com]

- 12. 2-Chloro-4,6-di(naphthalen-2-yl)-1,3,5-triazine | 1247124-77-1 [sigmaaldrich.com]

Unveiling the Solid-State Architecture of 2-Chloro-4,6-di(naphthalen-2-yl)-1,3,5-triazine: A Technical Guide for Advanced Structural Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,5-triazine core is a privileged scaffold in medicinal chemistry and materials science, with its derivatives exhibiting a wide range of biological activities and functional properties.[1][2][3][4][5] The compound 2-Chloro-4,6-di(naphthalen-2-yl)-1,3,5-triazine, with its extended aromatic system, presents a compelling target for structural elucidation to understand its solid-state behavior and inform the design of novel therapeutics and functional materials. This technical guide provides a comprehensive overview of the methodologies required to determine and analyze the crystal structure of this compound, drawing upon established principles of chemical synthesis, crystallography, and the study of intermolecular interactions in related heterocyclic systems. While a definitive crystal structure for this specific molecule is not publicly available as of this writing, this document serves as an in-depth, predictive guide for its experimental determination and structural analysis.

Introduction: The Significance of Naphthalenyl-Substituted Triazines

The 1,3,5-triazine ring system is a versatile building block in the design of molecules with diverse applications, including anticancer agents.[2][3][4][5] The introduction of bulky, aromatic substituents like the naphthyl group can significantly influence the molecule's pharmacological and material properties. These large hydrophobic moieties can enhance π-π stacking interactions, which are crucial for molecular recognition in biological systems and for achieving desired packing motifs in crystalline materials.[6][7][8] The chlorine atom at the 2-position of the triazine ring serves as a reactive handle for further functionalization, allowing for the synthesis of a library of derivatives with tailored properties. A thorough understanding of the three-dimensional arrangement of 2-Chloro-4,6-di(naphthalen-2-yl)-1,3,5-triazine in the solid state is paramount for establishing structure-property relationships and guiding future molecular design.

Proposed Synthesis and Crystallization

A robust and reproducible synthetic protocol is the cornerstone of any structural study. Based on established methods for the synthesis of related 2-chloro-4,6-disubstituted-1,3,5-triazines, the following experimental workflow is proposed.[9][10][11]

Synthetic Protocol

The synthesis of 2-Chloro-4,6-di(naphthalen-2-yl)-1,3,5-triazine can be achieved via a nucleophilic substitution reaction starting from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).

Step-by-Step Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add cyanuric chloride and a suitable inert solvent (e.g., anhydrous tetrahydrofuran or dioxane).

-

Grignard Reagent Preparation (Alternative: Suzuki Coupling): In a separate flask, prepare the naphthalen-2-yl Grignard reagent by reacting 2-bromonaphthalene with magnesium turnings in anhydrous THF. Alternatively, a Suzuki coupling reaction using 2-naphthaleneboronic acid in the presence of a palladium catalyst and a base can be employed for a more versatile approach.[9]

-

Nucleophilic Substitution: Cool the cyanuric chloride solution to 0 °C in an ice bath. Slowly add two equivalents of the naphthalen-2-yl Grignard reagent or the boronic acid/catalyst mixture to the stirred solution.

-

Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC). Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

-

Characterization: Confirm the identity and purity of the synthesized 2-Chloro-4,6-di(naphthalen-2-yl)-1,3,5-triazine using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Single Crystal Growth

The growth of high-quality single crystals suitable for X-ray diffraction is a critical yet often challenging step. A systematic screening of crystallization conditions is recommended.

Recommended Crystallization Techniques:

-

Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., dichloromethane, chloroform, or a mixture of solvents) in a loosely capped vial and allow the solvent to evaporate slowly over several days.

-

Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed container with a more volatile solvent in which the compound is less soluble (the anti-solvent). The slow diffusion of the anti-solvent vapor into the compound solution can induce crystallization.

-

Temperature Gradient: Create a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature.

X-ray Crystallography: The Definitive Structural Tool

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Data Collection and Structure Solution

-

Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

-

Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure using direct methods or Patterson methods, followed by refinement of the atomic positions and displacement parameters.

Predicted Crystallographic Parameters

While the actual crystallographic data can only be obtained experimentally, we can anticipate the key parameters that will be reported.

| Parameter | Predicted Information |

| Crystal System | Likely to be in a lower symmetry system such as monoclinic or triclinic due to the non-symmetrical nature of the molecule. |

| Space Group | Will be determined from the systematic absences in the diffraction pattern. |

| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) will define the size and shape of the repeating unit. |

| Z | The number of molecules per unit cell. |

| Density (calculated) | Will be derived from the molecular weight and unit cell volume. |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A low R-factor indicates a good refinement. |

In-Depth Structural Analysis: A Predictive Discussion

Based on the known crystal structures of related triazine derivatives and the principles of intermolecular interactions, we can predict the key structural features of 2-Chloro-4,6-di(naphthalen-2-yl)-1,3,5-triazine.

Molecular Geometry

The central 1,3,5-triazine ring is expected to be essentially planar. The two naphthyl groups will be attached to the triazine core, and their dihedral angles with respect to the triazine plane will be a key conformational feature. Steric hindrance between the naphthyl groups may lead to a twisted conformation.

Intermolecular Interactions and Crystal Packing

The solid-state packing of the molecules will be governed by a combination of non-covalent interactions.

-

π-π Stacking: The large aromatic surfaces of the naphthyl groups are prime candidates for significant π-π stacking interactions.[6][8] These interactions are expected to play a dominant role in the crystal packing, likely leading to the formation of columnar or herringbone motifs. The electrostatic properties of the nitrogen-containing triazine ring will influence the preferred stacking geometries.[7]

-

C-H···N and C-H···Cl Hydrogen Bonds: Weak hydrogen bonds involving the hydrogen atoms of the naphthyl rings and the nitrogen atoms of the triazine core or the chlorine atom are also likely to be present, providing additional stability to the crystal lattice.

-

Halogen Bonding: The chlorine atom may participate in halogen bonding interactions with electron-rich regions of neighboring molecules.

The interplay of these interactions will determine the overall supramolecular architecture of the crystal.

Visualization of Predicted Structural Motifs

The following diagrams, generated using the DOT language, illustrate the potential molecular structure and a hypothetical packing arrangement.

Caption: Hypothetical crystal packing dominated by π-stacking interactions.

Conclusion and Future Outlook

The determination of the crystal structure of 2-Chloro-4,6-di(naphthalen-2-yl)-1,3,5-triazine is a crucial step in understanding its physicochemical properties and potential applications. This technical guide has provided a comprehensive roadmap for its synthesis, crystallization, and detailed structural analysis. The insights gained from such a study will be invaluable for the rational design of next-generation 1,3,5-triazine derivatives for drug discovery and materials science. The predictive analysis presented here, grounded in the rich literature of triazine chemistry and crystallography, offers a solid foundation for researchers embarking on the empirical investigation of this and related compounds.

References

-

Intermolecular S⋯π interactions in crystalline sulfanyl-triazine derivatives. New Journal of Chemistry.

-

Synthesis and Characterizations of Novel Isatin-s-Triazine Hydrazone Derivatives; X-ray Structure, Hirshfeld Analysis and DFT Calculations. Molecules.

-

Comparative X-Ray and Neutron Diffraction Study of Bonding Effects in s-Triazine. Science.

-

Tri-s-triazine derivatives. Part I. From trichloro-tri-s-triazine to graphitic C3N4 structures. Dalton Transactions.

-

Heteroaromatic π-Stacking Energy Landscapes. Journal of Chemical Information and Modeling.

-

2-Chloro-4,6-dimethoxy-1,3,5-triazine. PubChem.

-

Molecular versus crystal symmetry in tri-substituted triazine, benzene and isocyanurate derivatives. Acta Crystallographica Section B: Structural Science.

-

Synthesis and DFT analysis of non-covalent interactions in crystal structures of 6-R-2-alkoxy-, 2,3-di-, and 2,2,3-tri-tert-butylpyrrolo[1,2-b]t[12][13][14]riazines. RSC Advances.

-

Comprehensive Experimental Study of N-Heterocyclic π-Stacking Interactions of Neutral and Cationic Pyridines. The Journal of Organic Chemistry.

-

X‐ray diffraction (XRD) pattern of covalent triazine framework (CTF‐1). ResearchGate.

-

XRD pattern of triazine-functionalized Fe3O4. ResearchGate.

-

Heteroaromatic π-Stacking Energy Landscapes. PMC - PubMed Central - NIH.

-

INTERMOLECULAR INTERACTIONS IN HETEROMOLECULAR CRYSTALS OF TETRAZINE DERIVATIVES WITH AZOLES. Journal of Structural Chemistry.

-

2-Chloro-4,6-di(naphthalen-2-yl)-1,3,5-triazine. Lumora Chemicals.

-

1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile. Current Organic Chemistry.

-

Hydration of Aromatic Heterocycles as an Adversary of π-Stacking. Journal of Chemical Information and Modeling.

-

2-chloro-4,6-diphenyl-1,3,5-triazine synthesis. ChemicalBook.

-

Theoretical insights into the roles of intermolecular interactions in BTATz-based solvate cocrystals. ResearchGate.

-

How can 2-chloro-4,6-dimethoxy-1,3,5-triazine be synthesized?. Guidechem.

-

Crystal structure of 2‐chloro‐4,6‐diamino‐1,3,5‐triazine (8) viewed.... ResearchGate.

-

2-Chloro-4,6-di(naphthalen-1-yl)-1,3,5-triazine. MySkinRecipes.

-

Synthesis, structural determination and dynamic behavior of 2-chloro-4,6-bis(pyrazolylamino)-1,3,5-triazines. ResearchGate.

-

Aromatic interactions with heterocycles in water. Chemical Science.

-

Synthesis of 2-chloro-4,6-dimethoxy-1,3,5-triazine. PrepChem.com.

-

1,3,5-Triazines: A promising scaffold for anticancer drugs development. ResearchGate.

-

The Diverse Biological Activities of 1,3,5-Triazine Derivatives: An In-depth Technical Guide. Benchchem.

-

2-chloro-4,6-di(naphthalen-2-yl)-1,3,5-triazine | 1247124-77-1. ChemicalBook.

-

1,3,5-Triazine as a promising scaffold in the development of therapeutic agents against breast cancer. European Journal of Medicinal Chemistry.

-

CCDC: Structural Chemistry Data, Software, and Insights. CCDC.

-

Development, Potential Anticancer Activity and the Receptor Profile of Different Functionalized 1,3,5-Triazine Derivatives. Current Medicinal Chemistry.

-

2-Chloro-4,6-dimorpholino-1,3,5-triazine. ResearchGate.

-

1,3,5-Triazine-2,4-diamine, 6-chloro-. NIST WebBook.

Sources

- 1. 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 1,3,5-Triazine as a promising scaffold in the development of therapeutic agents against breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development, Potential Anticancer Activity and the Receptor Profile of Different Functionalized 1,3,5-Triazine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Heteroaromatic π-Stacking Energy Landscapes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 2-chloro-4,6-diphenyl-1,3,5-triazine synthesis - chemicalbook [chemicalbook.com]

- 10. Page loading... [guidechem.com]

- 11. prepchem.com [prepchem.com]

- 12. Intermolecular S⋯π interactions in crystalline sulfanyl-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Chloro-4,6-di(naphthalen-2-yl)-1,3,5-triazine: Properties, Synthesis, and Applications in Advanced Materials

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 2-Chloro-4,6-di(naphthalen-2-yl)-1,3,5-triazine. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the synthesis, reactivity, and potential applications of this versatile heterocyclic compound, with a particular focus on its role as a key intermediate in the development of Organic Light-Emitting Diodes (OLEDs).

Introduction: A Versatile Building Block for Organic Electronics

2-Chloro-4,6-di(naphthalen-2-yl)-1,3,5-triazine is a distinct organic compound characterized by a central 1,3,5-triazine ring substituted with a chlorine atom and two naphthalen-2-yl groups.[1] This unique combination of an electron-deficient triazine core and electron-rich naphthalene moieties imparts desirable electronic and photophysical properties, making it a significant precursor in the synthesis of advanced materials.[1] Its primary application lies in the field of organic electronics, where it serves as a crucial intermediate for creating high-performance OLEDs.[2] The chlorine atom provides a reactive site for further functionalization, allowing for the tailored synthesis of complex molecules with specific electronic characteristics.[1]

Physicochemical and Spectroscopic Properties

The physical form of 2-Chloro-4,6-di(naphthalen-2-yl)-1,3,5-triazine is a white to off-white powder.[2] A summary of its key identifiers and physicochemical properties is presented in the table below. While specific experimental data for some properties of this exact compound are not widely published, estimations based on closely related substituted triazines are provided for context.

| Property | Value | Reference |

| IUPAC Name | 2-Chloro-4,6-di(naphthalen-2-yl)-1,3,5-triazine | N/A |

| CAS Number | 1247124-77-1 | [3][4] |

| Molecular Formula | C₂₃H₁₄ClN₃ | [5] |

| Molecular Weight | 367.83 g/mol | [5] |

| Appearance | White to off-white powder | [2] |

| Purity | Typically ≥99% | [1] |

| Melting Point | Data not available for this specific compound. Related diaryl-chloro-triazines exhibit a wide range of melting points, often above 200°C, depending on the nature of the aryl substituents. | [6] |

| Boiling Point | Data not available; likely to decompose at high temperatures. | N/A |

| Solubility | Expected to be soluble in common organic solvents like chloroform, tetrahydrofuran, and toluene, and insoluble in water. | [7] |

| Thermal Stability | The triazine core generally imparts good thermal stability, a desirable property for materials used in electronic devices. | [8] |

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H-NMR: The spectrum is expected to show complex multiplets in the aromatic region (typically 7.0-9.0 ppm) corresponding to the protons of the two naphthalene rings.

-

¹³C-NMR: The spectrum would display signals for the carbon atoms of the triazine ring (typically in the range of 160-175 ppm) and the naphthalene rings (around 120-140 ppm).

-

-

Infrared (IR) Spectroscopy : The IR spectrum would likely exhibit characteristic absorption bands for the C=N stretching of the triazine ring (around 1500-1600 cm⁻¹) and the C-Cl stretching (in the fingerprint region). Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹.

-

Mass Spectrometry (MS) : The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the presence of a chlorine atom (M+2 peak with approximately one-third the intensity of the M⁺ peak).

Synthesis and Reactivity

The synthesis of 2-Chloro-4,6-di(naphthalen-2-yl)-1,3,5-triazine typically starts from the readily available and inexpensive cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).[9][10] The stepwise nucleophilic substitution of the chlorine atoms on the triazine ring is a well-established synthetic strategy.[11][12] The reactivity of the chlorine atoms decreases with each substitution, allowing for controlled synthesis.[9]

General Synthetic Protocol

A plausible synthetic route involves a sequential reaction of cyanuric chloride with two equivalents of a naphthalen-2-yl nucleophile, such as that derived from a Grignard reagent or in a Friedel-Crafts type reaction. Given the higher reactivity of the first two chlorine atoms, this double substitution can be achieved with reasonable selectivity by controlling the stoichiometry and reaction conditions.

Step-by-step Methodology (Illustrative):

-

Preparation of the Naphthyl Nucleophile: A Grignard reagent, 2-naphthylmagnesium bromide, can be prepared by reacting 2-bromonaphthalene with magnesium turnings in an anhydrous ether solvent like THF.

-

First Substitution: Cyanuric chloride is dissolved in an anhydrous solvent (e.g., THF or toluene) and cooled to a low temperature (typically 0 °C or below).

-

Second Substitution: Two equivalents of the 2-naphthylmagnesium bromide solution are added dropwise to the cyanuric chloride solution while maintaining the low temperature. The reaction is then allowed to warm to room temperature and stirred until completion (monitored by TLC).

-

Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield 2-Chloro-4,6-di(naphthalen-2-yl)-1,3,5-triazine.

Caption: Illustrative synthesis of 2-Chloro-4,6-di(naphthalen-2-yl)-1,3,5-triazine.

Chemical Reactivity and Further Functionalization

The remaining chlorine atom on the triazine ring is a versatile handle for further chemical modifications, primarily through nucleophilic aromatic substitution (SNAr) reactions.[13] This allows for the introduction of a wide range of functional groups, enabling the synthesis of a diverse library of triazine derivatives with tailored properties.

-

Nucleophilic Substitution: The chlorine atom can be displaced by various nucleophiles such as amines, alcohols, and thiols.[14] This is a common strategy to introduce hole-transporting or electron-transporting moieties in the design of OLED materials.

-

Suzuki Cross-Coupling Reactions: Palladium-catalyzed Suzuki cross-coupling reactions with arylboronic acids can be employed to introduce additional aryl or heteroaryl groups.[15][16] This is a powerful method for extending the π-conjugation of the molecule, which can tune its photophysical properties.[17]

Caption: Key reactions of 2-Chloro-4,6-di(naphthalen-2-yl)-1,3,5-triazine.

Applications in Organic Light-Emitting Diodes (OLEDs)

The primary and most significant application of 2-Chloro-4,6-di(naphthalen-2-yl)-1,3,5-triazine is as a precursor for the synthesis of materials used in OLEDs.[1][2] The electron-deficient nature of the triazine ring makes it an excellent core for constructing electron-transporting materials (ETMs) and host materials for phosphorescent emitters.

By strategically modifying the chlorine position with various functional groups, the electronic properties of the resulting molecule can be finely tuned to achieve:

-

High Electron Mobility: Facilitating efficient transport of electrons within the OLED device.

-

High Triplet Energy: Essential for hosting blue phosphorescent emitters, which are crucial for full-color displays and white lighting.

-

Good Thermal and Morphological Stability: Ensuring the longevity and reliability of the OLED device.

The dinaphthyl substituents contribute to a high glass transition temperature and good film-forming properties, which are also important for device fabrication and stability.[8]

Safety and Handling

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Health Hazards: May be harmful if swallowed, inhaled, or absorbed through the skin. May cause irritation to the skin, eyes, and respiratory tract.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

It is imperative to consult the SDS for the specific product being used and to follow all institutional safety guidelines.

Conclusion

2-Chloro-4,6-di(naphthalen-2-yl)-1,3,5-triazine is a valuable and versatile building block in the field of organic materials chemistry. Its synthesis from readily available starting materials and the reactivity of its chlorine atom allow for the creation of a wide array of functional molecules. The inherent electronic properties of the di(naphthalen-2-yl)-triazine core make it particularly well-suited for the development of high-performance materials for OLEDs and other organic electronic applications. Further research into the specific physical and photophysical properties of this compound and its derivatives will undoubtedly lead to new advancements in materials science.

References

- Bar-Natan, M., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(9), 726-742.

-

DTIC. (n.d.). SYNTHESIS AND PROPERTIES OF SOME CYANURIC CHLORIDE DERIVATIVES. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2025, October 18). High-Purity 2-Chloro-4,6-Di(naphthalen-1-yl)-1,3,5-Triazine for Advanced OLED Applications. Retrieved from [Link]

-

Sarex. (n.d.). 2-Chloro-4,6-di(naphthalen-2-yl)-1,3,5-triazine (Stellar-2024). Retrieved from [Link]

-

RSC Publishing. (2024, October 15). Cyanuric chloride as a linker towards the synthesis of covalent triazine polymers: a review. Retrieved from [Link]

-

Asian Journal of Chemistry. (2022, April 20). Synthesis of Novel Organic Compounds from Cyanuric Chloride Containing 1-(4-(7-Chloroquinolin-4-ylamino)phenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one Chalcone for Biological Applications. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. Retrieved from [Link]

-

Chemical Synthesis Database. (2025, May 20). 2-chloro-4-phenoxy-1,3,5-triazine. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]

-

ResearchGate. (2025, October 16). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Organometallic Alkylation of 2-Chloro-4,6-dimethoxy-1,3,5-triazine: A Study. Retrieved from [Link]

-

PMC. (n.d.). Synthesis and photo-physical properties of fluorescent 1,3,5-triazine styryl derivatives. Retrieved from [Link]

-

NIH. (n.d.). Solvent‐Free Synthesis of Core‐Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 2-Chloro-4,6-di(naphthalen-1-yl)-1,3,5-triazine. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Recent Applications of 2,4,6-Trichloro-1,3,5-triazine and Its Derivatives in Organic Synthesis. Retrieved from [Link]

-

ResearchGate. (2025, August 10). N-(4,6-Dichloro-1,3,5-triazin-2-yl)aniline. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, Characterization of sym-2,4,6-trisubstituted-s-Triazine Derivatives and Their Effects on Flame Retardancy of Polypropylene Composites. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-4,6-dimethoxy-1,3,5-triazine. Retrieved from [Link]

-

ResearchGate. (2025, August 6). 2-Chloro-4,6-dimethoxy-1,3,5-triazine. Retrieved from [Link]

Sources

- 1. innospk.com [innospk.com]

- 2. 2-Chloro-4,6-di(naphthalen-2-yl)-1,3,5-triazine (Stellar-2024) [Under Development] | CAS 1247124-77-1 | Sarex Overseas [sarex.com]

- 3. 2-chloro-4,6-di(naphthalen-2-yl)-1,3,5-triazine | 1247124-77-1 [chemicalbook.com]

- 4. lumorachemicals.com [lumorachemicals.com]

- 5. labsolu.ca [labsolu.ca]

- 6. Synthesis, Characterization of sym-2,4,6-trisubstituted-s-Triazine Derivatives and Their Effects on Flame Retardancy of Polypropylene Composites [mdpi.com]

- 7. sunshine-oled.com [sunshine-oled.com]

- 8. nbinno.com [nbinno.com]

- 9. mdpi.com [mdpi.com]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Suzuki Coupling [organic-chemistry.org]

- 17. tcichemicals.com [tcichemicals.com]

An In-Depth Technical Guide to 2-chloro-4,6-di(naphthalen-2-yl)-1,3,5-triazine (CAS 1247124-77-1)

For Researchers, Scientists, and Professionals in Materials Science and Organic Electronics

Introduction

2-chloro-4,6-di(naphthalen-2-yl)-1,3,5-triazine, identified by its CAS number 1247124-77-1, is a synthetically derived organic compound that has garnered significant interest within the field of materials science.[1] Its unique molecular architecture, which features a central triazine core flanked by two naphthalene moieties, imparts desirable electronic and physical properties. This guide provides a comprehensive overview of its chemical characteristics, synthesis, and primary applications, with a focus on its role in the development of advanced electronic materials. While the triazine class of compounds is explored for various applications, the current body of scientific literature on CAS 1247124-77-1 is predominantly centered on its utility in organic electronics rather than drug development.

Chemical Properties and Structure

The defining feature of 2-chloro-4,6-di(naphthalen-2-yl)-1,3,5-triazine is its conjugated system, which arises from the alternating double bonds within the triazine and naphthalene rings.[2] This extensive conjugation is key to its electronic properties, influencing its ability to absorb and emit light, as well as transport charge carriers.[2]

Table 1: Physicochemical Properties of CAS 1247124-77-1

| Property | Value | Reference |

| CAS Number | 1247124-77-1 | [3] |

| Molecular Formula | C23H14ClN3 | [3][4] |

| Molecular Weight | 367.83 g/mol | [3] |

| Appearance | White powder | [1] |

| Density | 1.314 g/cm³ | [5] |

| HS Code | 2933.69.90 | [3] |

The presence of the electron-withdrawing triazine core and the electron-donating naphthalene wings allows this molecule to function as either an electron donor or acceptor, depending on the other materials it is combined with.[2] This versatility makes it a valuable building block in the design of functional organic materials.

Synthesis of 2-chloro-4,6-di(naphthalen-2-yl)-1,3,5-triazine

The synthesis of this compound is typically achieved through a two-stage process. A general representation of this synthesis is outlined below.

Protocol: Synthesis of 2-chloro-4,6-di(naphthalen-2-yl)-1,3,5-triazine [5]

Materials:

-

2-bromonaphthalene

-

n-butyllithium

-

1,3,5-trichloro-2,4,6-triazine (cyanuric chloride)

-

Tetrahydrofuran (THF), anhydrous

-

Inert gas (e.g., Argon or Nitrogen)

-

Standard glassware for organic synthesis

Procedure:

Stage 1: Lithiation of 2-bromonaphthalene

-

Under an inert atmosphere, dissolve 2-bromonaphthalene in anhydrous THF in a reaction vessel.

-

Cool the solution to -70°C using a suitable cooling bath.

-

Slowly add n-butyllithium to the cooled solution.

-

Stir the reaction mixture at -70°C for 1 hour to ensure complete lithiation.

Stage 2: Substitution Reaction with Cyanuric Chloride

-

In a separate vessel, dissolve 1,3,5-trichloro-2,4,6-triazine in anhydrous THF.

-

Slowly add the freshly prepared lithiated naphthalene solution to the cyanuric chloride solution.

-

Allow the reaction to proceed for 2 hours.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., Thin Layer Chromatography).

-

Upon completion, quench the reaction and proceed with standard workup and purification procedures to isolate the desired product.

Diagram: Synthetic Pathway of 2-chloro-4,6-di(naphthalen-2-yl)-1,3,5-triazine

Caption: A two-stage synthesis involving lithiation followed by substitution.

Application in Organic Light Emitting Diodes (OLEDs)

The primary application of 2-chloro-4,6-di(naphthalen-2-yl)-1,3,5-triazine is as an intermediate in the synthesis of advanced materials for OLEDs.[3][6][7] Its unique structure allows it to be a precursor for various components of an OLED device, including emissive layer materials, host materials, and charge-transport materials.

The triazine core provides thermal stability and electron-transporting capabilities, while the naphthalene units contribute to a high triplet energy level, which is crucial for efficient phosphorescent OLEDs. The chloro-substituent serves as a reactive site for further chemical modifications, allowing for the fine-tuning of the molecule's properties to meet the specific requirements of a device.

Diagram: Role in OLED Material Synthesis

Caption: A precursor for various functional OLED materials.

Broader Applications in Materials Science

Beyond OLEDs, this compound is also explored for its potential in the development of other advanced materials, such as:

-

Semiconductors: Its charge-transport properties make it a candidate for use in organic field-effect transistors (OFETs) and other semiconductor devices.[6]

-

Specialty Polymers: It can be incorporated into polymer backbones to create materials with tailored electronic and optical properties.[6]

Conclusion

2-chloro-4,6-di(naphthalen-2-yl)-1,3,5-triazine is a key building block in the field of materials science, particularly for the development of next-generation organic electronic devices. Its well-defined structure and versatile chemical reactivity allow for the synthesis of a wide range of functional materials. While its current applications are firmly rooted in electronics, the ongoing exploration of triazine derivatives may open up new avenues for its use in other scientific domains. At present, there is a lack of published research on its biological activity or its application in drug development.

References

-

ALFA CHEMICAL. CAS 1247124-77-1 | 2-chloro-4,6-di(naphthalen-2-yl)-1,3,5-triazine. Available from: [Link]

-

Sarex. Electronic Industry Products - Fine Chemicals. Available from: [Link]

-

Sarex. 2-Chloro-4,6-di(naphthalen-2-yl)-1,3,5-triazine (Stellar-2024). Available from: [Link]

-

OLED-INFO. Exploring 2-Chloro-4,6-Dinaphthalen-2-yl-1,3,5-Triazine: A Key OLED Intermediate. Available from: [Link]

-

LookChem. 2-chloro-4,6-di(naphthalen-2-yl)-1,3,5-triazine. Available from: [Link]

-

Lumora Chemicals. 2-chloro-4,6-di(naphthalen-2-yl)-1,3,5-triazine. Available from: [Link]

-

Beijing Sjar Technology Development Co., Ltd. Electronic Chemicals. Available from: [Link]

-

Heeger Materials. OLED Intermediates. Available from: [Link]

Sources

- 1. innospk.com [innospk.com]

- 2. arborpharmchem.com [arborpharmchem.com]

- 3. 2-Chloro-4,6-di(naphthalen-2-yl)-1,3,5-triazine (Stellar-2024) [Under Development] | CAS 1247124-77-1 | Sarex Overseas [sarex.com]

- 4. 2-chloro-4,6-di(naphthalen-2-yl)-1,3,5-triazine Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]

- 5. alfa-chemical.com [alfa-chemical.com]

- 6. Electronic Industry Products - Sarex Fine Chemicals [sarex.com]

- 7. heegermaterials.com [heegermaterials.com]

Literature review of 2-aryl-1,3,5-triazine derivatives

An In-Depth Technical Guide to 2-Aryl-1,3,5-Triazine Derivatives: Synthesis, Medicinal Applications, and Future Perspectives

Authored by: Gemini, Senior Application Scientist

Introduction: The 1,3,5-Triazine Scaffold

The 1,3,5-triazine, or s-triazine, is a six-membered aromatic heterocycle characterized by three nitrogen atoms at alternating positions. This unique, electron-deficient architecture provides a rigid and symmetrically versatile core that has captured the attention of chemists for decades. Its derivatives have found widespread use in diverse fields, from agriculture to materials science.[1] However, it is within medicinal chemistry and drug development that the s-triazine scaffold has truly proven its status as a "privileged structure."[2][3]

The strategic placement of nitrogen atoms allows for the creation of multiple hydrogen bond donor and acceptor sites, facilitating strong and specific interactions with biological targets. This, combined with the scaffold's metabolic stability and synthetic tractability, has led to its incorporation into numerous clinically approved drugs. Notable examples include the anticancer agents enasidenib, gedatolisib, and altretamine.[2][3][4] This guide provides an in-depth exploration of 2-aryl-1,3,5-triazine derivatives, focusing on their synthetic pathways, extensive pharmacological applications, and the future outlook for this remarkable class of compounds.

Part 1: Core Synthetic Strategies

The synthetic accessibility of the 1,3,5-triazine core is a primary driver of its widespread use. Several robust methods exist for its construction and functionalization, with the choice of strategy often depending on the desired substitution pattern (symmetrical vs. unsymmetrical) and the available starting materials.

Functionalization of Cyanuric Chloride (2,4,6-Trichloro-1,3,5-triazine)

The most versatile and widely employed method for generating substituted 1,3,5-triazines relies on the sequential nucleophilic substitution of chlorine atoms from the inexpensive and commercially available cyanuric chloride (TCT).[2] The reactivity of the C-Cl bonds decreases with each substitution, allowing for a controlled, stepwise introduction of different nucleophiles by carefully managing the reaction temperature.[5]

-

First Substitution: Typically occurs at 0-5 °C.

-

Second Substitution: Requires elevated temperatures, often between 25-50 °C.

-

Third Substitution: Necessitates higher temperatures, frequently at or above 80-100 °C.

This temperature-dependent reactivity is the cornerstone for synthesizing unsymmetrical 2-aryl-1,3,5-triazines. The aryl moiety can be installed via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille), followed by the introduction of other nucleophiles like amines, alcohols, or thiols at the remaining positions.

Experimental Protocol: Stepwise Synthesis of a 2-Aryl-4,6-diamino-1,3,5-triazine Derivative

This protocol provides a generalized workflow for the synthesis of an unsymmetrically substituted triazine starting from cyanuric chloride.

Step 1: Monosubstitution (Aryl Group Introduction)

-

Dissolve cyanuric chloride (1.0 eq.) in a suitable solvent system (e.g., 1,4-dioxane/water) and cool the mixture to 0 °C in an ice bath.

-

In a separate flask, prepare a solution of the arylboronic acid (1.1 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like Na₂CO₃ (3.0 eq.).

-

Slowly add the arylboronic acid solution to the cyanuric chloride mixture, maintaining the temperature at 0-5 °C.

-

Stir the reaction for 4-6 hours, monitoring progress by TLC.

-

Upon completion, extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the 2-aryl-4,6-dichloro-1,3,5-triazine intermediate.

Step 2: Disubstitution (First Amine Introduction)

-

Dissolve the 2-aryl-4,6-dichloro-1,3,5-triazine intermediate (1.0 eq.) in a polar aprotic solvent like THF or DMF.

-

Add the first amine (amine A, 1.1 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq.).

-

Warm the reaction to room temperature (approx. 25 °C) and stir for 8-12 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Work up the reaction by quenching with water and extracting the product. Purify via column chromatography to obtain the 2-aryl-4-(amino A)-6-chloro-1,3,5-triazine.

Step 3: Trisubstitution (Second Amine Introduction)

-

Dissolve the purified intermediate from Step 2 (1.0 eq.) in a suitable solvent (e.g., DMSO or NMP).

-

Add the second amine (amine B, 1.2 eq.).

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Microwave irradiation can often be used here to significantly shorten reaction times.[6]

-

After cooling, precipitate the product by adding water, filter the solid, and wash thoroughly.

-

Recrystallize or purify by column chromatography to yield the final 2-aryl-4-(amino A)-6-(amino B)-1,3,5-triazine product.

Cyclotrimerization of Nitriles

Symmetrically substituted 2,4,6-triaryl-1,3,5-triazines can be synthesized directly through the acid- or base-catalyzed cyclotrimerization of three equivalents of an aryl nitrile.[7] Modern variations of this approach utilize catalysts like iron salts under aerobic conditions or employ green methodologies such as solvent-free reactions to improve yields and environmental friendliness.[8]

Pinner Triazine Synthesis

A classic route, the Pinner synthesis involves the reaction of alkyl or aryl amidines with phosgene or its equivalents to produce 2-hydroxy-4,6-diaryl-s-triazines.[7][9] The resulting hydroxyl group can then be converted to a leaving group (e.g., a chloride) for further functionalization. The Pinner reaction is foundational for creating specific substitution patterns not easily accessible through other means.[10]

Modern One-Pot and Multicomponent Methodologies

To enhance efficiency and reduce waste, numerous one-pot and multicomponent reactions have been developed.[6] These strategies combine several synthetic steps without isolating intermediates. For instance, a one-pot, microwave-assisted method allows for the preparation of 6,N²-diaryl-1,3,5-triazine-2,4-diamines from cyanoguanidine, an aromatic aldehyde, and an arylamine in a single vessel, showcasing a significant improvement in synthetic efficiency.[4]

Caption: Key synthetic routes to 2-aryl-1,3,5-triazine derivatives.

Part 2: Applications in Medicinal Chemistry and Drug Development

The 2-aryl-1,3,5-triazine scaffold is a cornerstone of modern medicinal chemistry, demonstrating a vast spectrum of biological activities.[1][2] Its derivatives have been extensively explored as therapeutic agents, particularly in oncology.

Anticancer Activity

The development of anticancer agents represents the most significant application of 2-aryl-1,3,5-triazines.[4][11] These compounds exert their effects by inhibiting a variety of enzymes crucial for cancer cell proliferation and survival.[12]

Kinase Inhibition: Many triazine derivatives are potent inhibitors of protein kinases, which are often dysregulated in cancer.

-

PI3K/mTOR Pathway: This is a central signaling pathway controlling cell growth, proliferation, and survival. Several 2-arylurea-1,3,5-triazine derivatives have shown prominent dual inhibition of PI3K (Phosphoinositide 3-kinase) and mTOR (mammalian Target of Rapamycin), a highly effective anticancer strategy.[2] For example, compounds with a sulfonamide moiety have demonstrated IC₅₀ values as low as 23.8 nM for PI3K and 10.9 nM for mTOR.[2]

-

EGFR and VEGFR: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are key drivers of tumor growth and angiogenesis. Triazine-based hybrids have been developed as potent EGFR inhibitors, with some showing IC₅₀ values in the sub-micromolar range, comparable to the standard drug erlotinib.[2][12]

Caption: Inhibition of the PI3K/Akt/mTOR pathway by triazine derivatives.

Cytotoxic Activity: These compounds have demonstrated potent antiproliferative activity against a wide range of cancer cell lines. The triple-negative breast cancer cell line MDA-MB-231, which is notoriously difficult to treat, has shown susceptibility to 6,N²-diaryl-1,3,5-triazine-2,4-diamines.[4] Many derivatives exhibit greater potency than standard chemotherapeutic drugs like 5-fluorouracil.[2]

| Compound Class | Target Cell Line / Enzyme | Reported Activity (IC₅₀) | Reference |

| 2-Arylurea-1,3,5-triazine | MCF-7 (Breast Cancer) | 0.03 µM | [2] |

| 2-Arylurea-1,3,5-triazine | mTOR Enzyme | 10.9 nM | [2] |

| 6,N²-Diaryl-1,3,5-triazine-2,4-diamine | MDA-MB-231 (Breast Cancer) | Potent growth inhibition | [4] |

| Triazine-Thiazole Hybrid | EGFRT790M (Mutant EGFR) | 0.18 µM | [2] |

| Triazine Hydrazone Derivative | HCT-116 (Colon Carcinoma) | 0.97 µM | [13] |

| Triazine-Benzimidazole Conjugate | MCF-7 (Breast Cancer) | 8.3 µM | [2] |

Antimicrobial, Antiviral, and Antimalarial Activities

Beyond oncology, the 1,3,5-triazine scaffold has been a fruitful source of agents targeting infectious diseases.[14]

-

Antibacterial/Antifungal: Derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species.[2][14] Triazine-porphyrin conjugates, for instance, exhibit potent activity against Pseudomonas aeruginosa and Staphylococcus aureus.[3]

-

Antiviral: The scaffold has been investigated for activity against several viruses, including HIV-1.[14]

-

Antimalarial: A number of 1,3,5-triazine derivatives have been identified with potent activity against various strains of Plasmodium falciparum, including chloroquine-resistant strains.[14]

Part 3: Applications in Materials Science

While the primary focus of this guide is on pharmaceutical applications, the unique optoelectronic properties of the electron-deficient triazine ring have led to its use in materials science.[15]

-

Fluorophores: The incorporation of donor-π-acceptor motifs using the triazine core results in compounds with fluorescent properties.[15]

-

Organic Solar Cells: Triazine-based molecules are used as photosensitizers in solar cells due to their strong light-harvesting capabilities and good thermal stability.[15]

-

Supramolecular Chemistry: The defined geometry and hydrogen bonding capabilities of triazines make them excellent building blocks for creating complex, self-assembling supramolecular structures.

Conclusion and Future Perspectives

The 2-aryl-1,3,5-triazine scaffold is a testament to the power of heterocyclic chemistry in modern science. Its synthetic versatility, stemming primarily from the controlled functionalization of cyanuric chloride, allows for the creation of vast chemical libraries with finely tuned properties. In drug discovery, these derivatives have proven to be exceptionally effective, particularly as anticancer agents that can potently and selectively inhibit key signaling pathways.

The future of 2-aryl-1,3,5-triazine research remains bright. Key areas for future exploration include:

-

Rational Design for Selectivity: Moving beyond broad-spectrum antiproliferative activity towards the design of highly selective inhibitors for specific enzyme isoforms or mutant proteins to reduce off-target effects and improve therapeutic windows.

-

Advanced Drug Delivery: Incorporating triazine derivatives into targeted drug delivery systems or developing them as antibody-drug conjugates (ADCs) to enhance their efficacy against specific tumors.

-

Computational Synergy: Leveraging computational tools like 3D-QSAR modeling and molecular docking to guide the synthesis of next-generation derivatives with optimized binding affinities and pharmacokinetic profiles.[4]

-

Expansion into New Therapeutic Areas: While oncology is a major focus, the broad biological activity profile suggests that further exploration in areas like neurodegenerative diseases and metabolic disorders could yield novel therapeutic leads.

By continuing to integrate modern synthetic methods, computational chemistry, and deep biological insights, the research and drug development community can unlock the full potential of this remarkable chemical scaffold.

References

- Pinner Triazine Synthesis.

- Recent biological applications of heterocyclic hybrids containing s-triazine scaffold.

- Methods for the synthesis of 1,3,5-triazine derivatives.

- Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. RSC Publishing.

- Examples of drugs in the 1,3,5-triazines and pyrimidines series.

- 1,3,5-Triazine synthesis. ChemicalBook.

- GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. [Source Not Provided].

- A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). PubMed Central.

-

Medicinal chemistry discoveries among 1,3,5-triazines: recent advances (2000-2013) as antimicrobial, anti-TB, anti-HIV and antimalarials. PubMed. 10.[3][8][9]-Triazine: A Versatile Heterocycle in Current Applications of Organic Chemistry. [Source Not Provided].

- Chemical structures of target 1,3,5-triazine derivatives (series A & B) and model compounds. [Source Not Provided].

- Pinner reaction. Wikipedia.

- Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. MDPI.

- Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. PubMed Central (PMC) - NIH.

- Various Techniques for One-Pot Synthesis of 1,3,5-Triazine (s-Triazine) Derivatives: A Review.

- 1,3,5-Triazine as a promising scaffold in the development of therapeutic agents against breast cancer. PubMed.

- The Evolution of Triazine Scaffolds in Modern Drug Discovery. TeamChem.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent biological applications of heterocyclic hybrids containing s-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 6, N 2 -Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00643B [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. 1,3,5-Triazine synthesis - chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Pinner Triazine Synthesis [drugfuture.com]

- 10. Pinner reaction - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. 1,3,5-Triazine as a promising scaffold in the development of therapeutic agents against breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Medicinal chemistry discoveries among 1,3,5-triazines: recent advances (2000-2013) as antimicrobial, anti-TB, anti-HIV and antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025) - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and Characterization of Novel Triazine-Based Compounds: A Senior Application Scientist's Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The triazine scaffold, a six-membered heterocyclic motif containing three nitrogen atoms, stands as a cornerstone in modern medicinal chemistry. Existing as three distinct isomers—1,2,3-, 1,2,4-, and 1,3,5-triazine—these structures offer a versatile framework for developing pharmacologically active agents.[1][2][3][4] Their derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[5][6][7] Several triazine-based drugs, such as the anticancer agent Enasidenib and the antiepileptic Lamotrigine, have successfully reached the market, underscoring the therapeutic potential of this chemical class.[6][7]

This guide provides an in-depth exploration of the synthesis and characterization of novel triazine-based compounds. Moving beyond a mere recitation of methods, we will delve into the strategic rationale behind experimental choices, offering field-proven insights to navigate the complexities of bringing these potent molecules from concept to reality.

Part 1: Strategic Synthesis of Triazine Scaffolds

The successful synthesis of a novel triazine compound hinges on a strategic approach that begins with the selection of the appropriate isomer and a synthetic route tailored to the target molecule's desired substitution pattern.

Causality Behind Synthetic Choices: Why Start with Cyanuric Chloride?

For the synthesis of 1,3,5-triazines (s-triazines), the most extensively studied isomer, the journey almost invariably begins with 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride.[6][7] This precursor is the lynchpin of s-triazine chemistry for several critical reasons:

-

High Reactivity: The three chlorine atoms are excellent leaving groups, activated by the electron-withdrawing nature of the triazine ring, making the carbon atoms highly susceptible to nucleophilic attack.[8]

-

Sequential and Controllable Substitution: The true elegance of using cyanuric chloride lies in the differential reactivity of its chlorine atoms. The substitution of one chlorine atom deactivates the ring slightly, making the subsequent substitution require more forcing conditions. This allows for a stepwise, controllable synthesis of mono-, di-, and tri-substituted triazines with different nucleophiles by carefully manipulating the reaction temperature.[8][9][10]

-

First Substitution: Typically occurs at low temperatures, around 0 °C.

-

Second Substitution: Proceeds readily at room temperature.

-

Third Substitution: Requires elevated temperatures, often at the solvent's boiling point.

-

This temperature-dependent reactivity is the key to creating unsymmetrical, highly functionalized triazine libraries, which is essential for mapping structure-activity relationships (SAR) in drug discovery.

Modern Synthetic Methodologies: Enhancing Efficiency and Sustainability

While traditional reflux heating is effective, modern synthetic chemistry prioritizes efficiency, speed, and sustainability. Microwave-assisted and sonochemical (ultrasound-assisted) protocols have emerged as powerful alternatives for triazine synthesis.[9] These "green" methods often lead to dramatically reduced reaction times (from hours to minutes), improved product yields, and can sometimes be performed in more environmentally benign solvents like water.[8][9]

Visualizing the Synthetic Workflow

The logical flow of creating a tri-substituted 1,3,5-triazine from cyanuric chloride is a foundational concept.

Caption: Sequential substitution workflow for 1,3,5-triazine synthesis.

Experimental Protocol: Synthesis of a N²,N⁴-Disubstituted-6-chloro-1,3,5-triazine

This protocol describes a typical two-step nucleophilic substitution on cyanuric chloride.

Materials & Equipment:

-

Cyanuric chloride

-

Nucleophile 1 (e.g., 4-aminobenzonitrile)

-

Nucleophile 2 (e.g., Morpholine)

-

Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

-

Tetrahydrofuran (THF) or Acetone

-

Round-bottom flasks, magnetic stirrer, ice bath

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Rotary evaporator

-

Crushed ice

Step 1: Synthesis of 4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)benzonitrile [8][11]

-

Dissolve cyanuric chloride (10 mmol) in 50 mL of THF in a 250 mL round-bottom flask.

-

Cool the solution to 0 °C in an ice bath with vigorous stirring.

-

In a separate flask, dissolve 4-aminobenzonitrile (10 mmol) and K₂CO₃ (10 mmol) in 50 mL of THF.

-

Add the 4-aminobenzonitrile solution dropwise to the stirring cyanuric chloride solution over 30 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction to stir at 0 °C for 4-6 hours. Monitor the reaction progress by TLC [EtOAc-hexane (3:7)].

-

Once the starting material is consumed, pour the reaction mixture onto 500 mL of crushed ice.

-

Collect the resulting white precipitate by vacuum filtration, wash thoroughly with cold water, and dry under high vacuum to yield the mono-substituted product.

Step 2: Synthesis of 4-((4-chloro-6-morpholino-1,3,5-triazin-2-yl)amino)benzonitrile [8]

-

Dissolve the mono-substituted product (10 mmol) from Step 1 in 50 mL of THF in a 250 mL round-bottom flask.

-

Add morpholine (10 mmol) and DIPEA (12 mmol) to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC [EtOAc-hexane (6:4)].

-

Upon completion, remove the THF under reduced pressure using a rotary evaporator.

-

Pour the remaining residue onto 500 mL of crushed ice.

-

Collect the solid product by vacuum filtration, wash with water, and dry.

-

If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure di-substituted triazine.

Part 2: Unambiguous Characterization of Novel Triazines

The synthesis of a novel compound is incomplete without rigorous structural confirmation. A combination of spectroscopic and analytical techniques is essential to create a self-validating system where each piece of data corroborates the others, leading to an unambiguous assignment of the chemical structure.[5]

The Trinity of Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint NMR is the most powerful technique for elucidating the molecular framework of organic compounds in solution.[5] Both ¹H and ¹³C NMR are indispensable.

-

¹H NMR: Provides information on the number and connectivity of protons. Protons on the triazine ring or attached to adjacent atoms have characteristic chemical shifts influenced by the electron-withdrawing nitrogens.[5][12]

-

¹³C NMR: Reveals the carbon skeleton of the molecule. The carbon atoms within the triazine ring are highly deshielded and appear significantly downfield (typically >160 ppm) in the spectrum.[13]

2. Mass Spectrometry (MS): The Molecular Weight Gatekeeper MS is critical for determining the molecular weight and elemental composition of a new compound.[5] Electrospray Ionization (ESI) is a common "soft" ionization technique that provides the mass of the protonated molecule ([M+H]⁺), confirming the molecular formula with high accuracy (when using High-Resolution Mass Spectrometry, HRMS).[5][14]

3. Infrared (IR) Spectroscopy: The Functional Group Fingerprint FT-IR spectroscopy is a rapid and simple method to identify the presence of key functional groups.[15] For triazine derivatives, characteristic stretches such as N-H (for amines), C=N (in the ring), and C-O or C-S (for ether or thioether linkages) provide immediate structural clues.[16]

Data Presentation: A Comparative Overview

Summarizing expected data in a structured table is crucial for efficient analysis.

Table 1: Typical Spectroscopic Data for a Hypothetical Substituted 1,3,5-Triazine

| Technique | Parameter | Expected Observation/Value | Rationale & Interpretation |

|---|---|---|---|

| ¹H NMR | Chemical Shift (δ) | 8.0 - 9.0 ppm | Protons attached to or near the electron-poor triazine ring are deshielded. |

| Integration | Proportional to proton count | Confirms the number of protons in each unique chemical environment. | |

| ¹³C NMR | Chemical Shift (δ) | 160 - 175 ppm | Carbons within the triazine ring are highly deshielded due to adjacent nitrogen atoms. |

| HRMS (ESI) | [M+H]⁺ | Measured m/z ± 5 ppm of calculated | Confirms molecular weight and elemental composition. |

| FT-IR | Wavenumber (cm⁻¹) | ~3350 (N-H str), ~1550 (C=N str) | Identifies key functional groups attached to the triazine core.[5][12][16] |

Detailed Experimental Protocols for Characterization

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy [12][17][18]

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to observe exchangeable N-H protons.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the spectrum with sufficient scans to achieve a good signal-to-noise ratio. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a standard proton-decoupled pulse program. A larger number of scans and a longer relaxation delay (2-5 seconds) are typically required due to the lower natural abundance of ¹³C and its longer relaxation times.[19]

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (TMS).

Protocol: Mass Spectrometry (ESI-MS) [12]

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Use an ESI-MS instrument.

-

Data Acquisition: Infuse the sample solution directly into the source. Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion. Scan a mass range appropriate for the expected molecular weight.

Protocol: Infrared (FT-IR) Spectroscopy [12]

-

Sample Preparation: If using an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid, dry sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer with an ATR accessory.

-

Data Acquisition: Record a background spectrum of the empty ATR crystal. Collect the sample spectrum, typically over a range of 4000-400 cm⁻¹.

Visualizing the Characterization Workflow

A logical progression of analysis ensures comprehensive and efficient structural elucidation.

Caption: Logical workflow for the structural characterization of a novel compound.

Conclusion: From Bench to Breakthrough